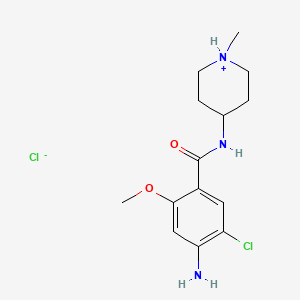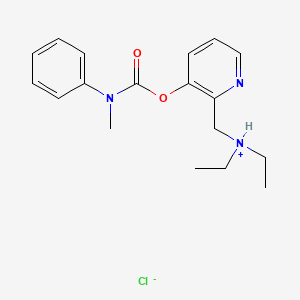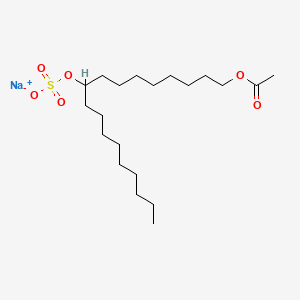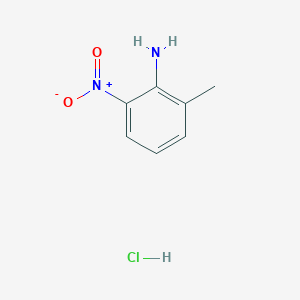
2-Methyl-6-nitrobenzenamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-nitrobenzenamine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group and a methyl group attached to a benzene ring, along with an amine group that is protonated to form the hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-6-nitrobenzenamine hydrochloride can be synthesized through several methods. One common approach involves the nitration of 2-methylaniline (o-toluidine) to introduce the nitro group at the 6-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-methyl-6-nitroaniline is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The nitration reaction can be optimized for large-scale production by controlling the concentration of reactants, temperature, and reaction time. The final product is purified through recrystallization or other suitable methods to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-nitrobenzenamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and methyl groups influence the reactivity and orientation of incoming substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents.
Diazotization: Sodium nitrite, hydrochloric acid.
Major Products Formed
Reduction: 2-Methyl-6-phenylenediamine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Diazotization: Diazonium salts and azo compounds.
Aplicaciones Científicas De Investigación
2-Methyl-6-nitrobenzenamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-nitrobenzenamine hydrochloride depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, potentially leading to antimicrobial or cytotoxic effects. The exact molecular targets and pathways involved can vary depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroaniline: Similar structure but lacks the methyl group.
4-Nitroaniline: Nitro group positioned at the 4-position instead of the 6-position.
2-Methyl-4-nitroaniline: Nitro group at the 4-position and methyl group at the 2-position.
Uniqueness
The presence of the hydrochloride salt form also enhances its solubility and stability in certain contexts .
Propiedades
Fórmula molecular |
C7H9ClN2O2 |
|---|---|
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
2-methyl-6-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-5-3-2-4-6(7(5)8)9(10)11;/h2-4H,8H2,1H3;1H |
Clave InChI |
QEEJUWPHYDEURH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)[N+](=O)[O-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



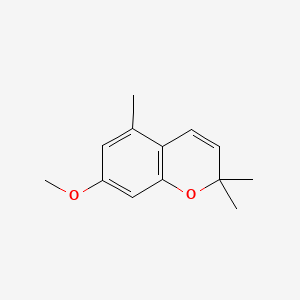
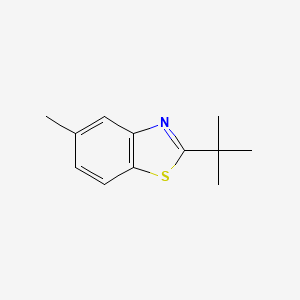

![1H-Cycloocta[e]benzimidazole(9CI)](/img/structure/B13786028.png)
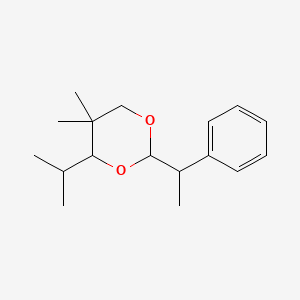
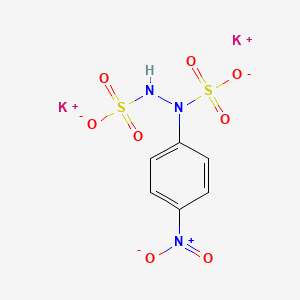
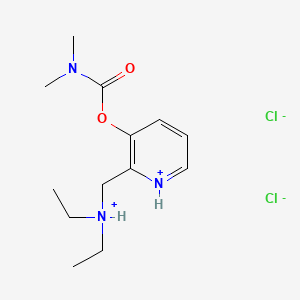
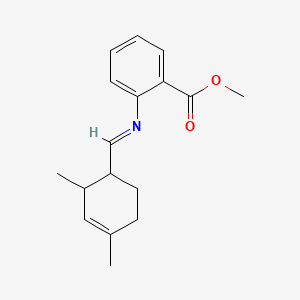
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)

